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Compound of Interest

Compound Name: Indole-7-carboxylic acid

Cat. No.: B159182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical methods to the study of Indole-7-carboxylic acid. While direct, extensive quantum

chemical studies on this specific molecule are not widely published, this document outlines the

established computational and experimental protocols used for analogous indole derivatives.

By leveraging data and methodologies from studies on related compounds, this guide serves

as a robust framework for initiating and conducting in-depth research on Indole-7-carboxylic
acid, a molecule of interest in medicinal chemistry and materials science.

Introduction to Indole-7-Carboxylic Acid
Indole-7-carboxylic acid (C₉H₇NO₂) is a heterocyclic compound featuring an indole ring

system substituted with a carboxylic acid group at the 7-position.[1][2][3] The indole scaffold is

a prominent feature in many biologically active compounds, and the carboxylic acid moiety can

significantly influence its electronic properties, reactivity, and potential as a pharmacophore.

Quantum chemical studies are essential for elucidating the molecular structure, spectroscopic

properties, and electronic characteristics that govern its behavior and potential applications.

Molecular Information:

Molecular Formula: C₉H₇NO₂[1][2][3]
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Molecular Weight: 161.16 g/mol [1][3]

CAS Number: 1670-83-3[1][2][3]

Computational Methodology: A Practical Protocol
The following protocol outlines a standard and effective methodology for the quantum chemical

analysis of Indole-7-carboxylic acid, based on successful studies of similar molecules like 7-

(Trifluoromethyl)-1H-indole-2-carboxylic acid and other indole derivatives.[4][5]

Experimental Protocol: Computational Details

Software: Gaussian suite of programs (e.g., Gaussian 16) is a standard choice for these

calculations. Visualization of results can be performed using software like GaussView, and

Natural Bond Orbital (NBO) analysis is often conducted using the NBO 3.1 program

implemented within Gaussian.

Methodology: Density Functional Theory (DFT) is the most common and reliable method.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted

choice that provides a good balance between accuracy and computational cost for organic

molecules.[4]

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended.[4] The inclusion

of diffuse functions (++) is important for accurately describing anions and systems with lone

pairs, while polarization functions (d,p) are crucial for describing the geometry of bonds

accurately.

Geometry Optimization: The molecular structure of Indole-7-carboxylic acid should be fully

optimized in the gas phase without any symmetry constraints. A potential energy scan of the

carboxylic acid group's dihedral angle is advisable to locate the global minimum energy

conformer.[4] The optimization is confirmed by ensuring that no imaginary frequencies are

present in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are

calculated at the same level of theory. This serves two purposes: to confirm the optimized

structure is a true minimum on the potential energy surface and to allow for the assignment
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of experimental infrared (IR) and Raman spectra. Calculated frequencies are often scaled by

an empirical factor (e.g., ~0.96) to better match experimental values.

Electronic Properties:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO

energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and

optical properties.[6]

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the

electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is

invaluable for predicting sites of intermolecular interactions.

Solvent Effects: To simulate a more realistic biological environment, calculations can be

repeated using a continuum solvation model, such as the Polarizable Continuum Model

(PCM).

Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from a

comprehensive quantum chemical study of Indole-7-carboxylic acid. The values presented

are illustrative and based on data from related indole carboxylic acids.

Table 1: Optimized Geometrical Parameters (Illustrative)
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Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C=O ~1.22

C-O ~1.35

O-H ~0.97

N-H ~1.01

C-C (indole) 1.37 - 1.45

Bond Angles O=C-O ~123.0

C-O-H ~107.0

C-N-H ~125.0

| Dihedral Angles | C-C-C=O | ~180.0 (for planar conformer) |

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

Vibrational Mode Calculated (cm⁻¹)
Experimental
(cm⁻¹)

Assignment

O-H stretch ~3500 ~3450-3550
Carboxylic acid O-
H

N-H stretch ~3400 ~3350-3450 Indole N-H

C=O stretch ~1720 ~1680-1730 Carboxylic acid C=O

C=C stretch (ring) ~1600 ~1580-1620 Aromatic ring stretch

C-N stretch ~1350 ~1330-1380 Indole C-N stretch

| O-H bend | ~1250 | ~1210-1300 | In-plane O-H bend |

Table 3: Key Electronic and Quantum Chemical Descriptors
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Parameter Value (Illustrative) Significance

HOMO Energy -6.5 eV Electron-donating ability

LUMO Energy -1.8 eV Electron-accepting ability

HOMO-LUMO Gap (ΔE) 4.7 eV Chemical reactivity, stability

Dipole Moment ~3.5 D Molecular polarity

Ionization Potential 6.5 eV Energy to remove an electron

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Visualizations: Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and

conceptual relationships in the quantum chemical study of Indole-7-carboxylic acid.
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Caption: A typical workflow for the quantum chemical analysis of Indole-7-carboxylic acid.
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Molecular Interaction Concept
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Caption: HOMO-LUMO interactions in a potential drug-target binding scenario.
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Caption: Logical relationship for correlating theoretical and experimental spectroscopic data.

Potential Applications in Drug Development
Quantum chemical studies provide critical insights that can accelerate drug discovery and

development:

Pharmacophore Modeling: Understanding the 3D geometry and electronic properties of

Indole-7-carboxylic acid helps in designing new molecules with improved binding affinity to

biological targets.

Reactivity and Metabolism Prediction: MEP and HOMO-LUMO analysis can predict how the

molecule might interact with metabolic enzymes, offering early insights into its

pharmacokinetic profile.

Molecular Docking: The optimized geometry from DFT calculations provides a high-quality

input structure for molecular docking simulations, which are used to predict the binding mode

and affinity of a ligand to a protein receptor.[4] Studies on related molecules have

successfully used this approach to identify potential inhibitors for targets like aromatase.[4]
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Conclusion
This guide provides a foundational framework for conducting comprehensive quantum

chemical studies on Indole-7-carboxylic acid. By applying the detailed DFT-based protocols,

researchers can generate high-quality data on its structural, spectroscopic, and electronic

properties. These theoretical insights, when correlated with experimental findings, are

invaluable for understanding the fundamental nature of the molecule and for guiding its

application in fields such as medicinal chemistry and materials science. The provided

workflows and data structures serve as a practical starting point for new research endeavors in

this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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